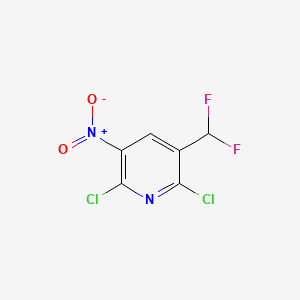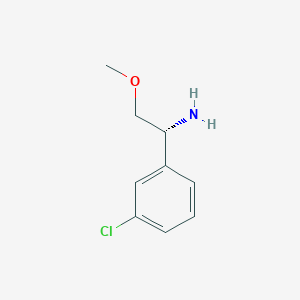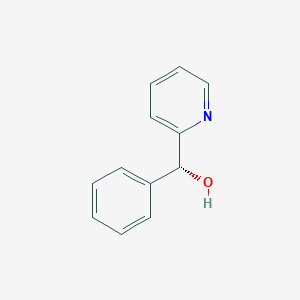
(R)-phenyl(pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-phenyl(pyridin-2-yl)methanol is a chiral compound that features a phenyl group and a pyridin-2-yl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-phenyl(pyridin-2-yl)methanol typically involves the reduction of the corresponding ketone, phenyl(pyridin-2-yl)methanone, using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include borane complexes and chiral catalysts. The reaction is usually carried out under controlled temperature and pressure conditions to achieve high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of ®-phenyl(pyridin-2-yl)methanol may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced reaction times, and higher yields. For example, a continuous flow system using a packed column with a suitable catalyst can efficiently produce the compound .
Chemical Reactions Analysis
Types of Reactions
®-phenyl(pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl or pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Phenyl(pyridin-2-yl)methanone.
Reduction: Phenyl(pyridin-2-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-phenyl(pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of ®-phenyl(pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been studied as a selective antagonist for transient receptor potential vanilloid 3 (TRPV3), a protein involved in various physiological processes. The compound binds to the receptor, inhibiting its activity and modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
(S)-phenyl(pyridin-2-yl)methanol: The enantiomer of ®-phenyl(pyridin-2-yl)methanol with different stereochemistry.
Phenyl(pyridin-2-yl)methanone: The corresponding ketone form.
Phenyl(pyridin-2-yl)methane: The fully reduced form.
Uniqueness
®-phenyl(pyridin-2-yl)methanol is unique due to its chiral nature and specific interactions with molecular targets like TRPV3. Its enantioselectivity and potential pharmacological applications distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(R)-phenyl(pyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m1/s1 |
InChI Key |
UYESUYBXKHPUDU-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


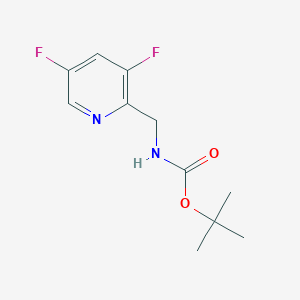
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)
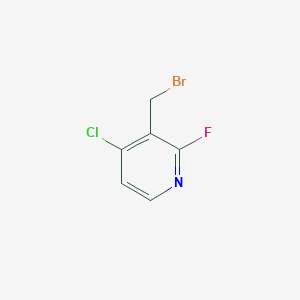
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)
![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
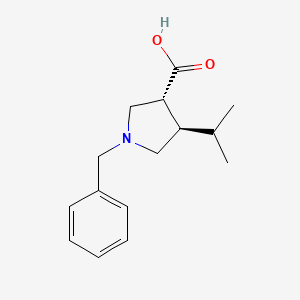

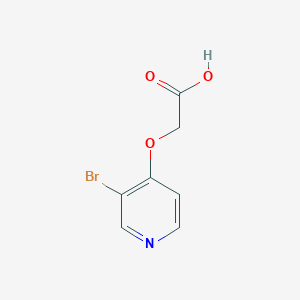
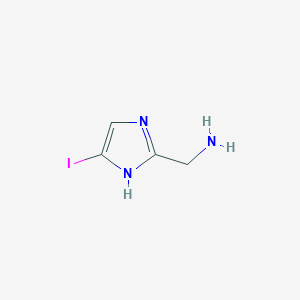
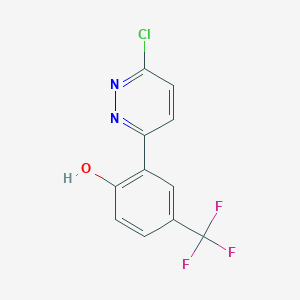
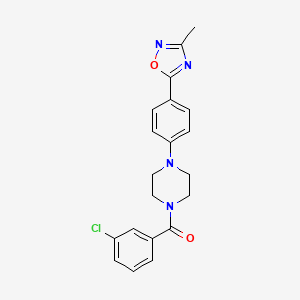
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
